molecular formula C8H10BrN B12966143 (2-Bromo-6-methylphenyl)methanamine CAS No. 1001109-59-6

(2-Bromo-6-methylphenyl)methanamine

Cat. No.: B12966143
CAS No.: 1001109-59-6
M. Wt: 200.08 g/mol
InChI Key: IYRIWDCPCQASJZ-UHFFFAOYSA-N
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Description

(2-Bromo-6-methylphenyl)methanamine is an organic compound with the molecular formula C8H10BrN. It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-methylphenyl)methanamine typically involves the bromination of 2-methylphenylmethanamine. The process can be carried out using bromine in the presence of a suitable solvent like dichloromethane at low temperatures to control the reaction rate and avoid over-bromination .

Industrial Production Methods: For industrial-scale production, the process may involve the use of automated reactors to ensure precise control over reaction conditions. The bromination reaction is followed by purification steps such as distillation or recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-methylphenyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Bromo-6-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Bromo-6-methylphenyl)methanamine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • (2-Bromo-6-fluoro-4-methylphenyl)methanamine
  • (4-Bromo-2-methylphenyl)methanamine
  • (2-Bromo-6-chlorophenyl)methanamine

Comparison: (2-Bromo-6-methylphenyl)methanamine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity.

Properties

CAS No.

1001109-59-6

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

(2-bromo-6-methylphenyl)methanamine

InChI

InChI=1S/C8H10BrN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3

InChI Key

IYRIWDCPCQASJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)CN

Origin of Product

United States

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